molecular formula C17H20N2O2 B4234403 2-tert-butyl-N-(3-methoxyphenyl)pyridine-4-carboxamide

2-tert-butyl-N-(3-methoxyphenyl)pyridine-4-carboxamide

Cat. No.: B4234403
M. Wt: 284.35 g/mol
InChI Key: OZCZKIVYXONVPW-UHFFFAOYSA-N
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Description

2-tert-butyl-N-(3-methoxyphenyl)pyridine-4-carboxamide is an organic compound that belongs to the class of isonicotinamides It features a tert-butyl group, a methoxyphenyl group, and an isonicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-N-(3-methoxyphenyl)pyridine-4-carboxamide typically involves the reaction of 2-tert-butylisonicotinic acid with 3-methoxyaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-N-(3-methoxyphenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

2-tert-butyl-N-(3-methoxyphenyl)pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-tert-butyl-N-(3-methoxyphenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The methoxyphenyl group may interact with hydrophobic pockets in proteins, while the isonicotinamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-tert-butylphenol: Similar in structure but lacks the isonicotinamide moiety.

    2-tert-butyl-4-methoxyphenol: Contains a methoxy group but differs in the position and presence of the isonicotinamide group.

    N-(3-methoxyphenyl)isonicotinamide: Lacks the tert-butyl group.

Uniqueness

2-tert-butyl-N-(3-methoxyphenyl)pyridine-4-carboxamide is unique due to the combination of its tert-butyl, methoxyphenyl, and isonicotinamide groups. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-tert-butyl-N-(3-methoxyphenyl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-17(2,3)15-10-12(8-9-18-15)16(20)19-13-6-5-7-14(11-13)21-4/h5-11H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCZKIVYXONVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=CC(=C1)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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